N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-15-10(7-12-16(2,13)14)8-5-3-4-6-9(8)11/h3-6,10,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVRTGBELJAAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide typically involves the reaction of 2-chlorophenylmethanesulfonamide with methoxyethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)methanesulfonamide
- N-(4-chlorophenyl)methanesulfonamide
- N-(2,4-dichlorophenyl)methanesulfonamide
Uniqueness
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide is unique due to the presence of both the methoxyethyl and chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide is a synthetic compound belonging to the class of methanesulfonamides, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The unique structural features of this compound facilitate interactions with various biological targets, influencing numerous biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.75 g/mol. The compound features a sulfonamide functional group, which is critical for its biological activity.
The mechanism by which this compound exerts its biological effects involves selective binding to specific molecular targets, such as enzymes or receptors. This binding can modulate various biochemical pathways relevant to disease processes. For instance, the sulfonamide group can mimic para-aminobenzoic acid (PABA), interfering with folic acid synthesis in bacteria, thus exhibiting antimicrobial properties.
Antimicrobial Activity
Methanesulfonamides, including this compound, have been shown to possess significant antimicrobial properties. The inhibition of dihydropteroate synthase disrupts bacterial folic acid synthesis, leading to bacteriostatic effects. Studies indicate that compounds in this class can effectively inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. The compound's ability to interact with specific cellular pathways could influence cancer cell proliferation and survival. Research indicates that methanesulfonamides can induce apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several methanesulfonamides against common bacterial strains. Results showed that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an effective antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Study 2: Anticancer Potential
In vitro studies assessed the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and critical reaction parameters for synthesizing N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to stabilize intermediates and enhance reactivity .
- Base choice : Triethylamine (TEA) neutralizes HCl byproducts during sulfonamide bond formation .
- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
- Validation : Intermediate purity is confirmed via thin-layer chromatography (TLC), with final product isolation through recrystallization in ethanol/water mixtures .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., methoxy, chlorophenyl) and verify regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 304.05) and detects isotopic chlorine patterns .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis validates stoichiometric ratios .
Q. What are the key physical properties (e.g., melting point, solubility) of this compound, and how are they experimentally determined?
- Methodological Answer :
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (reported range: 82–85°C for analogs) .
- Solubility : Tested in graded solvent systems (e.g., DMSO for biological assays, ethanol for crystallization) using gravimetric analysis .
- Stability : Assessed under varying pH (2–12) and temperatures (4–40°C) via HPLC monitoring of degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution on the phenyl ring) influence the compound's biological activity?
- Methodological Answer :
- Halogen Effects : Replace chlorine with iodine or fluorine to study halogen bonding and polarizability impacts. For example, iodine enhances receptor binding via halogen bonding in analogs .
- Activity Assays : Compare inhibition constants (Ki) against target enzymes (e.g., cyclooxygenase-2) using fluorometric assays .
- Computational Modeling : Density functional theory (DFT) calculates electrostatic potential maps to predict interaction sites .
Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tools (e.g., Student’s t-test) to identify outliers .
- Structural Analog Comparison : Benchmark activity against well-characterized analogs (e.g., N-(2-iodophenyl)methanesulfonamide) to contextualize results .
Q. How can researchers design experiments to elucidate the compound's mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Measure initial reaction rates under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding motifs and conformational changes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
